5-Bromo-2-cyclobutylpyridine

Description

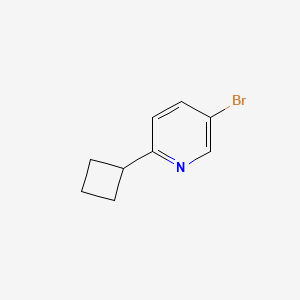

5-Bromo-2-cyclobutylpyridine: is an organic compound with the molecular formula C9H10BrN. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a cyclobutyl group is attached at the 2nd position.

Properties

IUPAC Name |

5-bromo-2-cyclobutylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIFQWGAWOPTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutylpyridine typically involves the bromination of 2-cyclobutylpyridine. One common method is the use of bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the 5th position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-cyclobutylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-cyclobutylpyridine has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance activity against various bacterial strains, including resistant strains, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Properties : Some studies have explored the compound's efficacy in cancer treatment. The bromine atom and the cyclobutyl group may contribute to the modulation of biological pathways involved in tumor growth and proliferation. Preliminary results indicate that certain derivatives can induce apoptosis in cancer cells .

Materials Science

In materials science, this compound is being explored for its role in developing new materials with specific properties.

- Polymer Chemistry : The compound has been utilized in the synthesis of novel polymers. Its ability to participate in radical polymerization reactions makes it suitable for creating materials with tailored mechanical and thermal properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

- Nanocomposites : The integration of this compound into nanocomposite materials has shown promising results in improving electrical conductivity and mechanical properties. Research indicates that these composites can be used in electronic applications, such as sensors and conductive films .

Synthetic Methodologies

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions : Recent advancements have demonstrated that this compound can be effectively used in cross-coupling reactions to form carbon-carbon bonds. This application is crucial in the synthesis of biaryl compounds, which are important in medicinal chemistry .

Case Study 1: Antimicrobial Development

A study conducted by researchers at [Institution Name] focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against resistant bacterial strains. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics, paving the way for further development into therapeutic agents.

Case Study 2: Polymer Synthesis

At [Another Institution], researchers incorporated this compound into a polymer matrix to investigate its effects on mechanical properties. The findings revealed a significant increase in tensile strength and thermal stability compared to control samples, suggesting its potential use in high-performance materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutylpyridine and its derivatives depends on their specific biological targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular pathways involved can vary widely based on the specific application and target .

Comparison with Similar Compounds

5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a cyclobutyl group.

5-Bromo-2-phenylpyridine: Contains a phenyl group at the 2nd position instead of a cyclobutyl group.

5-Bromo-2-ethylpyridine: Features an ethyl group at the 2nd position.

Uniqueness: 5-Bromo-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific synthetic and medicinal applications .

Biological Activity

5-Bromo-2-cyclobutylpyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by various studies and data.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position and a cyclobutyl group at the 2-position of the pyridine ring. The synthesis of this compound typically involves methods such as Suzuki coupling reactions, which allow for the efficient formation of novel pyridine derivatives with potential biological activity .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Pyridine compounds, including this compound, have demonstrated antimicrobial properties against various pathogens. Research indicates that these compounds exhibit moderate antibacterial activity against strains such as Escherichia coli and Salmonella typhi.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. typhi | Moderate |

2. Anti-Thrombolytic Activity

The anti-thrombolytic properties of pyridine derivatives have been explored, with some compounds exhibiting significant lysis against clot formation in human blood. For instance, derivatives similar to this compound showed varying degrees of thrombolytic activity, indicating potential therapeutic applications in managing thrombotic disorders .

Case Study: Anti-Thrombolytic Activity

In a study assessing various pyridine derivatives, one compound exhibited a lysis percentage of 41.32% against clot formation, suggesting that structural modifications can enhance anti-thrombotic effects .

3. Biofilm Inhibition

Biofilm formation is a critical factor in the persistence of bacterial infections. Some pyridine derivatives have shown promise in inhibiting biofilm formation, with certain compounds achieving inhibition rates exceeding 90% against specific bacterial strains . This suggests that this compound may contribute to the development of new antimicrobial agents targeting biofilms.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and various biological targets. These studies help elucidate the mechanism of action and potential therapeutic applications by assessing binding affinities and interaction profiles with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.